N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(2-oxo-2-(4-(m-tolyl)piperazin-1-yl)ethyl)thiazol-2-yl)acetamide is a synthetic compound that has been the subject of extensive scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied in detail.

Aplicaciones Científicas De Investigación

Anticancer Activity

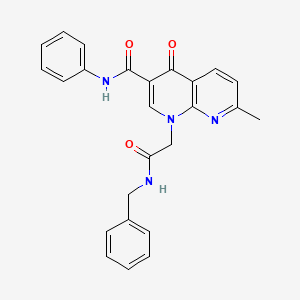

- Novel quinolinone derivatives bearing thiazoles have shown promising antiproliferative activity through VEGFR-2-TK inhibition. Some of these compounds exhibit higher cytotoxic activity against breast cancer T-47D cell line than Staurosporine, with specific derivatives inducing cell cycle arrest at the S phase and significant levels of apoptosis (Hassan et al., 2021).

- A series of N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been synthesized and evaluated for their antitumor activities, particularly against human cervical cancer (HeLa) and human lung cancer (A549) cell lines. Notably, compound 6a demonstrated potent antiproliferative activity and the ability to induce cell apoptosis and G1-phase arrest (Wu et al., 2017).

Antimicrobial Activity

- Oxazolidinones with novel piperazinylaryloxazolidinone structures have been evaluated for their in vitro antibacterial activities. Some compounds showed superior antibacterial activities compared to linezolid and were active against linezolid-resistant Staphylococcus aureus strains (Srivastava et al., 2008).

Antipsychotic and Anti-acetylcholinesterase Activity

- Aryl piperazine derivatives have been synthesized and evaluated for their antipsychotic activity through behavioral symptoms and inhibition of 5-HTP induced head twitches behavior (Bari et al., 2019).

- Some benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and investigated for their anticholinesterase properties, showing potential as anticholinesterase agents when compared with Donepezil (Mohsen et al., 2014).

Hypoglycemic Agents

- Novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated as glucokinase (GK) activators. A specific compound demonstrated significant efficacy in decreasing glucose levels after oral glucose loading in mice, acting as a dual-acting hypoglycemic agent activating both GK and PPARγ (Song et al., 2011).

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

As antimicrobial agents, they inhibit the growth of bacteria and other microorganisms .

Biochemical Pathways

For example, as antioxidants, they are involved in the body’s defense mechanisms against oxidative stress .

Pharmacokinetics

For instance, the presence of a piperazine ring in a compound can positively modulate its pharmacokinetic properties .

Result of Action

For example, as antioxidants, they can prevent cellular damage caused by harmful free radicals .

Propiedades

IUPAC Name |

N-[4-[2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2S/c1-13-4-3-5-16(10-13)21-6-8-22(9-7-21)17(24)11-15-12-25-18(20-15)19-14(2)23/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCHBSHVMRGCRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[4-(3,6-dichloropyridine-2-amido)phenyl]-N-methylcarbamate](/img/structure/B2810729.png)

![N-((6-cyclopropylpyridin-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2810731.png)

![N-(4-bromophenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2810732.png)

![3-[(4-Isopropylphenyl)sulfonyl]-5-pyrrolidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2810738.png)

![4-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2810743.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]amino}acetamide](/img/structure/B2810750.png)